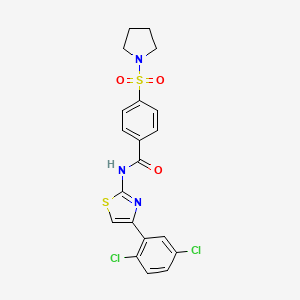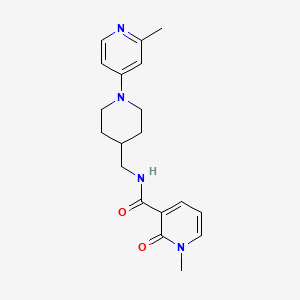
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a 2-fluorobenzoyl group, which suggests that it might have interesting reactivity.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and mass spectrometry, as is common for similar compounds .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the boronic ester group could undergo protodeboronation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. Similar compounds have been found to have a variety of properties .
Scientific Research Applications
Antibacterial Activity
The structural modification of pharmacologically active compounds can lead to the development of new drugs with potential antimicrobial activity. N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which are structurally related to the compound , have been explored for their antibacterial properties. These derivatives have shown an antibacterial effect against Staphylococcus aureus at certain concentrations . The importance of the isoxazole ring, which is part of the compound’s structure, has been well-documented in pharmaceutical and biological applications, including its role in antimicrobial activities .
Anti-Tubercular Agents
In the quest for effective anti-tubercular drugs, derivatives of the compound have been designed and synthesized. These derivatives have been evaluated for their activity against Mycobacterium tuberculosis H37Ra. Some of the synthesized compounds exhibited significant inhibitory concentrations (IC50) values, indicating their potential as anti-tubercular agents . This application is particularly crucial given the global challenge posed by tuberculosis and the need for new therapeutic options .
Alzheimer’s Disease Treatment
Compounds with a similar structural framework to “N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide” have been identified as selective inhibitors of the enzyme acetylcholinesterase (AChE). AChE inhibitors are used in the treatment of Alzheimer’s disease, suggesting that derivatives of the compound could be explored for their potential in managing this condition .
Antipsychotic Medication Intermediate
The compound serves as an important intermediate in the synthesis of paliperidone, which is the primary active metabolite of the older antipsychotic risperidone. This application is significant in the field of mental health, where paliperidone is used to treat schizophrenia and schizoaffective disorder .
Analgesic and Anticonvulsant Properties
Isoxazole derivatives, which share a common structural motif with the compound, have been found to exhibit analgesic and anticonvulsant activities. This suggests that the compound and its derivatives could be researched further for their potential use in pain management and seizure control .
Cancer Treatment
The isoxazole ring, present in the compound’s structure, is also associated with anticancer activities. This opens up the possibility of exploring the compound and its derivatives for their efficacy in cancer treatment, potentially leading to new therapeutic options for various types of cancer .
Serotonergic and Dopaminergic Receptor Affinity
Isoxazole derivatives are known for their affinity for serotonergic and dopaminergic receptors, which are critical in the regulation of mood, cognition, and reward pathways. The compound’s structural similarity to these derivatives suggests that it could be studied for its potential effects on these neurotransmitter systems .
Pharmaceutical and Medicinal Chemistry
The compound’s structure provides a scaffold for the development of various pharmacologically active drugs. Its versatility in being modified with different functional groups makes it a valuable entity in pharmaceutical and medicinal chemistry research, where it can lead to the discovery of new drugs with improved efficacy and reduced toxicity .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with opioid receptors
Mode of Action
The exact mode of action of the compound is currently unknown. The presence of the fluorobenzoyl and piperidinyl groups may contribute to the compound’s affinity for its targets .
Biochemical Pathways
Similar compounds have been known to affect metabolic pathways involving reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions involving glucuronide or sulfate conjugate formation can also be expected .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted in the urine . The presence of the fluorobenzoyl and piperidinyl groups may influence the compound’s bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have been associated with a range of physiological effects, including analgesia and sedation
properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3/c18-14-4-2-1-3-13(14)15(23)21-8-5-12(6-9-21)11-20-17(25)22-10-7-19-16(22)24/h1-4,12H,5-11H2,(H,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQYLINWOZDBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)N2CCNC2=O)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2870770.png)
methanone](/img/structure/B2870772.png)

![Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2870774.png)
![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2870777.png)

![3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2870779.png)
![Ethyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2870780.png)

![2-[(3-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2870785.png)

![8-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylquinoline](/img/structure/B2870788.png)

